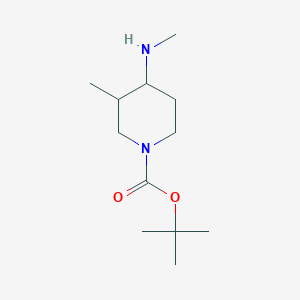

2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

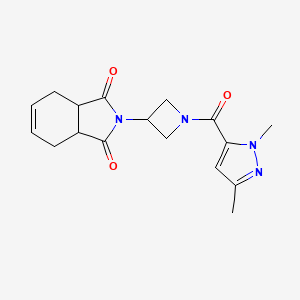

The compound 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemically synthesized molecule that appears to be related to benzenesulfonamide derivatives. These derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. The molecule contains a thiophene ring, which is a common motif in drug design due to its aromatic and heterocyclic nature, providing stability and unique electronic properties.

Synthesis Analysis

While the exact synthesis of 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is not detailed in the provided papers, related compounds such as 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine and N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized through various organic reactions. The synthesis likely involves the formation of the benzenesulfonamide core followed by the introduction of the thiophene and piperidine moieties through nucleophilic substitution reactions, as suggested by the kinetics study of similar thiophene reactions with piperidine .

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups that are important for its chemical behavior. The methoxy group may influence the electron density of the aromatic ring, while the methyl group could provide steric hindrance. The piperidine ring is a secondary amine, which could be involved in forming bonds with other molecules or ions. The thiophene ring is a five-membered sulfur-containing heterocycle that contributes to the compound's electronic properties and potential interaction with biological targets.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The benzenesulfonamide moiety is a common feature in many biologically active compounds and can participate in hydrogen bonding and electrostatic interactions. The presence of the thiophene and piperidine rings suggests that the compound could undergo nucleophilic substitution reactions, as observed in the kinetics of reactions with piperidine . The compound could also act as a chemosensor for metal ions, similar to the related compound 4-methoxy-N-((thiophen-2-yl)methyl)benzenamine, which shows selective sensing for Ag(+) ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide would be influenced by its molecular structure. The presence of the methoxy and methyl groups could affect its solubility in organic solvents, while the benzenesulfonamide core might increase its solubility in water due to potential hydrogen bonding. The compound's melting point, boiling point, and stability would be determined by the strength of the intermolecular forces present in the solid and liquid states. The electronic properties, such as the ability to participate in intramolecular charge transfer (ICT), could be inferred from similar compounds, suggesting potential applications in chemosensing .

科学的研究の応用

Cognitive Enhancing Properties

A study on "SB-399885," a structurally related compound, highlighted its role as a potent, selective 5-HT6 receptor antagonist with cognitive-enhancing properties. This compound showed significant potential in reversing age-dependent deficits in spatial learning and enhancing cholinergic function, suggesting implications for treating cognitive deficits such as those in Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy Applications

Another study focused on a new zinc phthalocyanine compound substituted with benzenesulfonamide derivative groups. This compound exhibited high singlet oxygen quantum yield and good fluorescence properties, making it a promising candidate for Type II photosensitizers in cancer treatment through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Inhibition of Phospholipase A2

Research on substituted benzenesulfonamides as membrane-bound phospholipase A2 inhibitors revealed compounds with significant in vitro potency. These inhibitors demonstrated protective effects in myocardial infarction models, suggesting potential applications in cardiovascular disease treatment (Oinuma et al., 1991).

Corrosion Inhibition

A study on piperidine derivatives, including compounds similar in structure to the query compound, investigated their effectiveness as corrosion inhibitors for iron. Through quantum chemical calculations and molecular dynamics simulations, these compounds showed promising adsorption and inhibition properties, offering insights into their potential application in material protection (Kaya et al., 2016).

特性

IUPAC Name |

2-methoxy-5-methyl-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S2/c1-15-5-6-18(24-2)19(12-15)26(22,23)20-13-16-7-9-21(10-8-16)14-17-4-3-11-25-17/h3-6,11-12,16,20H,7-10,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCNYWSJUTWOEKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2517702.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)